molecular formula C17H20N2O4S B2821957 3-(1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1798513-35-5

3-(1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2821957
CAS No.: 1798513-35-5
M. Wt: 348.42
InChI Key: NLJBWOLAAGWWID-UHFFFAOYSA-N
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Description

3-(1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a pyrrolidine ring, a thiazolidine-2,4-dione moiety, and a 4-methoxyphenyl group

Preparation Methods

The synthesis of 3-(1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactionsReaction conditions may include the use of various catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The pyrrolidine ring and thiazolidine-2,4-dione moiety are believed to play crucial roles in its bioactivity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate certain biochemical pathways .

Comparison with Similar Compounds

Similar compounds include other pyrrolidine and thiazolidine derivatives, such as pyrrolizines and thiazolidinones. What sets 3-(1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione apart is its unique combination of functional groups, which may confer distinct bioactivity and chemical properties. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

3-[1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-23-14-5-2-12(3-6-14)4-7-15(20)18-9-8-13(10-18)19-16(21)11-24-17(19)22/h2-3,5-6,13H,4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJBWOLAAGWWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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